Me-indoxam

Description

Structure

3D Structure

Properties

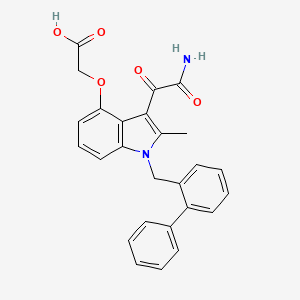

Molecular Formula |

C26H22N2O5 |

|---|---|

Molecular Weight |

442.5 g/mol |

IUPAC Name |

2-[2-methyl-3-oxamoyl-1-[(2-phenylphenyl)methyl]indol-4-yl]oxyacetic acid |

InChI |

InChI=1S/C26H22N2O5/c1-16-23(25(31)26(27)32)24-20(12-7-13-21(24)33-15-22(29)30)28(16)14-18-10-5-6-11-19(18)17-8-3-2-4-9-17/h2-13H,14-15H2,1H3,(H2,27,32)(H,29,30) |

InChI Key |

KFJOAXDOAYZVOY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(N1CC3=CC=CC=C3C4=CC=CC=C4)C=CC=C2OCC(=O)O)C(=O)C(=O)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Me-Indoxam; Me Indoxam; MeIndoxam; Methyl indoxam; Methyl-indoxam; |

Origin of Product |

United States |

Foundational & Exploratory

Me-Indoxam: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Me-indoxam is a potent and selective inhibitor of secreted phospholipase A2 (sPLA2) enzymes, particularly human Group X (hGX) sPLA2.[1] sPLA2s are a class of enzymes that play a crucial role in the inflammatory cascade by catalyzing the hydrolysis of phospholipids to produce arachidonic acid, a precursor to pro-inflammatory mediators such as prostaglandins and leukotrienes. The discovery of this compound and related indole-based inhibitors represents a significant advancement in the development of therapeutic agents for inflammatory diseases. This document provides a detailed overview of the discovery, synthesis pathway, and mechanism of action of this compound.

Discovery and Development

Substituted indoles were identified as a promising class of sPLA2 inhibitors by researchers at Lilly Labs and Shionogi & Co., Ltd.[1] this compound emerged from efforts to develop potent inhibitors for hGX sPLA2, an enzyme with high specific activity in promoting arachidonic acid release.[1] The design of this compound was guided by the X-ray crystal structure of it bound to hGX sPLA2, which revealed key interactions within the enzyme's active site.[1]

Quantitative Data: Inhibitory Activity of this compound and Analogs

The inhibitory potency of this compound and its analogs against various sPLA2 enzymes is summarized in the table below. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme activity by 50%.

| Compound | 2-Substituent | 6-Substituent | hGX sPLA2 IC50 (nM) |

| This compound | Methyl | H | >1000 |

| Compound A | Ethyl | H | 75 |

| Compound B | Ethyl | Methyl | 75 |

Data sourced from a study on potent inhibitors of mammalian group X secreted phospholipase A2.[1]

Synthesis Pathway

The synthesis of this compound and its analogs involves a multi-step chemical process. A new chemical route was developed to produce these indole-based sPLA2 inhibitors.[1] The key steps are outlined below.

Experimental Protocols: Synthesis of this compound Analogs

The following protocols are based on the synthetic route described for potent indole-based inhibitors of hGX sPLA2.[1]

1. Synthesis of Ketone 3:

-

A benzenesulfonyl-protected pyrrole is reacted with a suitable acylating agent in the presence of aluminum trichloride to yield ketone 3.

2. Synthesis of Dimethyl Acetal 4:

-

Ketone 3 is treated with sodium hydroxide (NaOH) in methanol (MeOH) at a low temperature.

-

This is followed by the addition of concentrated sulfuric acid (H2SO4) to produce dimethyl acetal 4.

3. Synthesis of 4-Oxyethanol Indole 5:

-

A catalytic amount of acid is added to a solution of dimethyl acetal 4 in a toluene/ethylene glycol solvent.

-

The mixture is refluxed to facilitate ring closure and form the 4-oxyethanol indole 5.

4. Synthesis of Indole 6:

-

The hydroxyl group of indole 5 is converted to a chloride.

-

The resulting compound is treated with excess n-butyllithium, followed by benzyl protection to yield indole 6.

5. Synthesis of 2-Acetyl Compound 7:

-

Indole 6 is treated with n-butyllithium and acetic anhydride to introduce an acetyl group at the 2-position, yielding compound 7. The benzenesulfonyl group acts as an ortho-lithiating director.

6. Final Product Formation:

-

The benzenesulfonyl protecting group is removed, and the ketone is reduced in a single step by refluxing with excess lithium aluminum hydride (LiAlH4).

Synthesis Pathway Diagram

Caption: Synthesis pathway for this compound analogs.

Mechanism of Action

This compound and related indole inhibitors function by directly binding to the active site of sPLA2 enzymes. This binding is a result of extensive hydrogen bond interactions between the inhibitor and key amino acid residues in the enzyme's active site, such as Asp47 and His46. By occupying the active site, the inhibitor prevents the natural phospholipid substrate from binding, thereby blocking the hydrolysis reaction and the subsequent release of arachidonic acid.

sPLA2 Signaling Pathway and Inhibition

Caption: Inhibition of the sPLA2 signaling pathway by this compound.

Experimental Protocols: sPLA2 Inhibition Assay

A common method to determine the inhibitory activity of compounds like this compound is a fluorometric assay.

Objective: To measure the in vitro inhibitory effect of this compound on sPLA2 activity.

Materials:

-

Human recombinant sPLA2 enzyme

-

Fluorogenic sPLA2 substrate (e.g., unilamellar vesicles of 1-hexadecanoyl-2-(10-pyrenedecanoyl)-sn-glycero-3-phosphoglycerol)

-

Assay buffer (e.g., Tris-HCl buffer containing CaCl2, KCl, and bovine serum albumin)

-

This compound (or other test inhibitors)

-

96-well microplate

-

Fluorometer

Procedure:

-

Prepare a series of dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the sPLA2 enzyme to each well.

-

Add the different concentrations of this compound to the respective wells. Include a control group with no inhibitor.

-

Incubate the enzyme and inhibitor mixture for a specified period at a controlled temperature.

-

Initiate the enzymatic reaction by adding the fluorogenic sPLA2 substrate to all wells.

-

Monitor the fluorescence intensity over time using a fluorometer. The hydrolysis of the substrate by sPLA2 leads to a change in fluorescence.

-

Calculate the rate of reaction for each inhibitor concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Experimental Workflow Diagram

Caption: Workflow for sPLA2 inhibition assay.

References

The In Vitro Biological Activity of Me-indoxam: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro biological activity of Me-indoxam, the N-decarbomethoxyllated metabolite of the insecticide indoxacarb, also known as DCJW. This compound exhibits potent and distinct activities on two primary molecular targets: voltage-gated sodium channels (VGSCs) and secreted phospholipase A2 (sPLA2) enzymes. This document details the quantitative data from in vitro studies, comprehensive experimental protocols for key assays, and visual representations of the associated mechanisms and signaling pathways.

Activity on Voltage-Gated Sodium Channels (VGSCs)

This compound is a potent blocker of VGSCs, which is the primary mechanism of its insecticidal action. In vitro studies have characterized this activity in both insect and mammalian neurons.

Quantitative Data: Inhibition of Voltage-Gated Sodium Channels

The following table summarizes the quantitative data on the inhibitory effects of this compound (DCJW) on VGSCs from various in vitro electrophysiology studies.

| Target System | This compound (DCJW) Concentration | Effect | Reference |

| Rat Dorsal Root Ganglion (DRG) Neurons (TTX-S and TTX-R channels) | 1-10 µM | Slow and irreversible block of sodium channels in a voltage-dependent manner. | [1] |

| Rat DRG Neurons | 1 µM | Shifted steady-state fast and slow inactivation curves in the hyperpolarizing direction. | [1] |

| Cockroach Sodium Channel Variant (BgNav1-4) | 20 µM | ~40% reduction in peak current at a holding potential of -90 mV. | [2] |

| Cockroach Sodium Channel Variant (BgNav1-1) | 20 µM | ~50% reduction in peak current at a holding potential of -60 mV. | [2] |

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

The whole-cell patch-clamp technique is the gold standard for characterizing the effects of compounds on ion channel activity. The following is a generalized protocol based on methodologies used to study this compound's effect on VGSCs.

Objective: To measure the effect of this compound on sodium currents in isolated neurons or cells expressing specific sodium channel subtypes.

Materials:

-

Cell Preparation: Isolated neurons (e.g., rat dorsal root ganglion neurons) or a cell line stably expressing the VGSC of interest (e.g., HEK293 cells).

-

External (Bath) Solution (Example): 140 mM NaCl, 4 mM KCl, 1 mM MgCl2, 2 mM CaCl2, 5 mM D-Glucose, 10 mM HEPES; pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (Example): 50 mM CsCl, 10 mM NaCl, 60 mM CsF, 20 mM EGTA, 10 mM HEPES; pH adjusted to 7.2 with CsOH.

-

This compound (DCJW) Stock Solution: Prepared in a suitable solvent (e.g., DMSO) and diluted to final concentrations in the external solution.

-

Patch-Clamp Rig: Including an inverted microscope, micromanipulator, amplifier, digitizer, and data acquisition software.

-

Borosilicate Glass Capillaries: For pulling micropipettes.

Procedure:

-

Pipette Fabrication: Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with the internal solution.

-

Cell Plating: Plate cells on coverslips in a recording chamber.

-

Pipette Filling and Mounting: Fill a micropipette with the internal solution and mount it on the micromanipulator.

-

Cell Approach and Sealing: Under microscopic guidance, approach a target cell with the micropipette. Apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the cell membrane under the pipette tip, establishing electrical and molecular access to the cell's interior.

-

Voltage-Clamp Protocol:

-

Hold the cell membrane at a potential where most sodium channels are in a resting state (e.g., -90 mV).

-

Apply a series of depolarizing voltage steps to elicit sodium currents.

-

To assess voltage-dependence of block, vary the holding potential.

-

To study the effect on inactivation, use pre-pulses to different voltages before a test pulse.

-

-

Compound Application: Perfuse the recording chamber with the external solution containing the desired concentration of this compound.

-

Data Acquisition and Analysis: Record sodium currents before and after the application of this compound. Analyze changes in current amplitude, kinetics, and voltage-dependence of gating.

Visualization of Experimental Workflow and Mechanism

Caption: Workflow for Whole-Cell Patch-Clamp Analysis of this compound.

Caption: Mechanism of VGSC Blockade by this compound.

Activity on Secreted Phospholipase A2 (sPLA2)

This compound is also a potent competitive inhibitor of several isoforms of secreted phospholipase A2. This activity is relevant to inflammatory processes.

Quantitative Data: Inhibition of sPLA2

The following table summarizes the in vitro inhibitory activity of this compound against sPLA2 enzymes.

| sPLA2 Isoform | IC50 | Reference |

| Human Pla2g1b | 1.12 µM | [3] |

| Mouse Pla2g1b | 0.59 µM | [3] |

| Human Group X sPLA2 (hGX sPLA2) | 75 nM (for a 2-ethyl analog) | [1] |

Experimental Protocol: Fluorometric sPLA2 Inhibition Assay

This assay measures the ability of an inhibitor to block the enzymatic activity of sPLA2 on a fluorescent substrate.

Objective: To determine the IC50 value of this compound for a specific sPLA2 isoform.

Materials:

-

Recombinant sPLA2 Enzyme: The specific isoform of interest (e.g., hGX sPLA2).

-

Fluorescent Substrate: Unilamellar vesicles of 1-hexadecanoyl-2-(10-pyrenedecanoyl)-sn-glycero-3-phosphoglycerol.

-

Bovine Serum Albumin (BSA): To bind the liberated fluorescent fatty acid.

-

Buffer Solution: Appropriate for the enzyme's activity.

-

This compound: In a suitable solvent.

-

Fluorometer: To measure fluorescence emission.

Procedure:

-

Vesicle Preparation: Prepare unilamellar vesicles of the fluorescent phospholipid substrate.

-

Reaction Mixture: In a cuvette, combine the buffer, BSA, and the substrate vesicles.

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture and incubate.

-

Enzyme Addition: Initiate the reaction by adding the recombinant sPLA2 enzyme.

-

Fluorescence Measurement: Monitor the increase in monomer fluorescence emission over time. As sPLA2 cleaves the pyrene-labeled fatty acid, it is released from the vesicle and binds to BSA, leading to an increase in monomeric pyrene fluorescence.

-

Data Analysis: Calculate the initial velocity of the reaction at each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualization of sPLA2 Signaling Pathway Inhibition

Caption: Inhibition of the sPLA2-Mediated Inflammatory Pathway by this compound.

Summary and Conclusion

The in vitro biological activity of this compound is characterized by its dual action on two distinct and important molecular targets. As a potent, voltage-dependent blocker of VGSCs, it effectively inhibits neuronal signaling, which is the basis of its insecticidal properties. The whole-cell patch-clamp technique has been instrumental in elucidating this mechanism. Concurrently, this compound acts as a competitive inhibitor of sPLA2 enzymes, implicating it in the modulation of inflammatory pathways by preventing the release of arachidonic acid and the subsequent production of pro-inflammatory eicosanoids. This activity has been quantified using fluorometric assays. The detailed protocols and data presented in this guide provide a comprehensive resource for researchers in pharmacology, toxicology, and drug development for understanding and further investigating the multifaceted in vitro bioactivity of this compound.

References

- 1. Secreted Phospholipases A2: Drivers of Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

Me-indoxam: A Technical Guide to its Solubility and Stability Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Me-indoxam is a notable indole derivative with significant potential in pharmacological research. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective application in drug discovery and development. This technical guide provides an in-depth overview of the core solubility and stability characteristics of this compound, including detailed experimental protocols and data presented for easy interpretation.

Core Properties of this compound

This compound is recognized for its solubility in organic solvents and limited aqueous solubility. It maintains stability under standard laboratory conditions but is susceptible to degradation under extreme pH and temperature variations.

Quantitative Solubility Data

| Solvent | Estimated Solubility (mg/mL) |

| Dimethyl Sulfoxide (DMSO) | > 20 |

| Ethanol | ~ 10 |

| Methanol | ~ 10 |

| Water | < 0.1 |

| Phosphate-Buffered Saline (PBS) pH 7.4 | ~ 0.5 (as a 1:1 solution with ethanol)[1] |

Stability Profile

The stability of this compound is a critical factor in its handling, storage, and formulation. While stable under ambient conditions, its degradation is accelerated by exposure to harsh acidic, basic, and thermal environments.

pH-Dependent Stability

The indole nucleus of this compound is susceptible to hydrolysis, particularly under strong acidic or alkaline conditions. At low pH, protonation of the indole ring can occur, leading to instability[2]. Under basic conditions, hydrolysis of ester or amide functionalities, if present in a manner similar to other indole derivatives, can be expected[3].

Thermal Stability

Elevated temperatures can induce thermal degradation of this compound. Studies on similar alkaloid structures have shown that degradation can be observed at temperatures above 60°C[4]. The exact degradation profile and products for this compound would require specific experimental investigation.

Experimental Protocols

To facilitate further research and validation, this section details the methodologies for determining the solubility and stability of this compound.

Solubility Determination: Shake-Flask Method

The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound[5][6][7][8][9].

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected solvent (e.g., water, buffer, organic solvent) in a glass flask.

-

Equilibration: The flask is sealed and agitated in a temperature-controlled shaker bath for a defined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is centrifuged or filtered (using a filter that does not bind the compound) to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The solubility is expressed as mg/mL or mol/L.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. Indole - Wikipedia [en.wikipedia.org]

- 3. Hydrolysis of indole-3-acetic Acid esters exposed to mild alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. bioassaysys.com [bioassaysys.com]

- 8. diposit.ub.edu [diposit.ub.edu]

- 9. Shake-Flask Solubility Assay - Enamine [enamine.net]

Me-indoxam: A Technical Guide for Researchers

CAS Number: 172732-62-6

This technical guide provides an in-depth overview of Me-indoxam, a potent and cell-impermeable inhibitor of secreted phospholipase A2 (sPLA2). It is intended for researchers, scientists, and drug development professionals interested in the biochemical and pharmacological properties of this compound.

Core Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 172732-62-6 | [1] |

| Molecular Formula | C26H22N2O5 | [1] |

| Molecular Weight | 442.5 g/mol | [1] |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO). Limited solubility in water. |

Mechanism of Action and Signaling Pathway

This compound functions as a competitive inhibitor of secreted phospholipase A2 (sPLA2) enzymes. By binding to the active site of sPLA2, it blocks the hydrolysis of phospholipids at the sn-2 position, a critical step in the liberation of arachidonic acid from the cell membrane. This inhibitory action disrupts the arachidonic acid cascade, leading to a downstream reduction in the production of pro-inflammatory lipid mediators, including prostaglandins and leukotrienes.

The following diagram illustrates the signaling pathway affected by this compound:

References

The Discovery and Technical Profile of Indoxacarb: An In-depth Guide

For Researchers, Scientists, and Drug Development Professionals

Indoxacarb, a potent oxadiazine insecticide, represents a significant advancement in pest control technology. Developed by DuPont, its unique mode of action as a voltage-gated sodium channel blocker provides effective control against a wide range of lepidopteran larvae and other insect pests.[1][2] This technical guide delves into the discovery, synthesis, mechanism of action, and biological efficacy of indoxacarb, presenting key data and experimental protocols for the scientific community.

Discovery and Development

Indoxacarb's journey began with the optimization of pyrazoline-type insecticides. The goal was to create a compound with high insecticidal efficacy while minimizing off-target effects on mammals and other non-target organisms, and ensuring favorable environmental dissipation.[3] This research led to the development of the oxadiazine class of insecticides, with indoxacarb emerging as the first commercialized pyrazoline-type sodium-channel blocker.[3]

A crucial aspect of indoxacarb's development was the chiral synthesis to produce the insecticidally active (+)-S-enantiomer.[3] The racemic mixture, DPX-JW062, contains both the active (S) and inactive (R) enantiomers. The commercial product, DPX-MP062, is an enriched mixture containing a higher proportion of the active S-enantiomer.[4]

Chemical Properties

| Property | Value | Reference |

| Chemical Formula | C22H17ClF3N3O7 | [1] |

| Molar Mass | 527.84 g·mol−1 | [1] |

| Melting Point | 88.1 °C (190.6 °F; 361.2 K) | [1] |

| Log Kow | 4.65 | [1] |

| IRAC MoA Group | 22A | [1] |

Mechanism of Action: A Prodrug Approach to Sodium Channel Blockade

Indoxacarb itself is a prodrug, meaning it is converted into its active form within the target insect.[3] This metabolic activation is a key feature of its selectivity.

Upon ingestion or contact by the insect, esterase or amidase enzymes cleave the carbomethoxy group from the indoxacarb molecule.[3][5] This biotransformation yields the N-decarbomethoxylated metabolite, DCJW, which is a much more potent sodium channel blocker.[5][6]

DCJW then binds to a specific site on the voltage-gated sodium channels in the insect's neurons.[7] This binding preferentially occurs when the channel is in the inactivated state, effectively "trapping" it in a non-conducting conformation.[4][7] The blockage of these sodium channels prevents the influx of sodium ions, which is essential for the propagation of action potentials. This disruption of nerve function leads to cessation of feeding, paralysis, and ultimately, the death of the insect.[2]

Experimental Protocols

Synthesis of Indoxacarb Intermediate (Semicarbazone)

The synthesis of indoxacarb involves the preparation of key intermediates, such as semicarbazone. The following is a generalized protocol based on patent literature:

Step 1: Formation of 4-trifluoromethoxyphenylurea

-

In a reaction vessel under a nitrogen atmosphere, combine 4-trifluoromethoxyaniline, acetic acid, and water.

-

In a separate vessel, dissolve sodium isocyanate in a solution of acetic acid and water.

-

Add the sodium isocyanate solution dropwise to the 4-trifluoromethoxyaniline solution in an ice-water bath.

-

Allow the reaction mixture to warm to approximately 20-25°C and stir for 12 hours.

-

Cool the mixture to 0-5°C and hold for 2 hours to facilitate precipitation.

-

Collect the solid product, 4-trifluoromethoxyphenylurea, by suction filtration.

Step 2: Hydrazinolysis

-

In a flask equipped with a condenser, add the 4-trifluoromethoxyphenylurea from Step 1, hydrazine hydrate, and ethanol.

-

Heat the mixture to reflux at approximately 80°C.

-

The product of this step is 4-trifluoromethoxy phenylamino hydrazide.

Step 3: Semicarbazone Formation

-

The 4-trifluoromethoxy phenylamino hydrazide is then reacted with 5-chloro-1,3-dihydro-2-hydroxy-1-oxo-2H-indene-2-carboxylic acid methyl ester in an organic solvent in the presence of a catalyst to yield the semicarbazone intermediate.

Note: This is a generalized procedure and specific reaction conditions, catalysts, and purification methods may vary based on the specific patent or publication.

Bioassay Protocol: Insect Cell Line Cytotoxicity Assay

Insect cell lines are valuable tools for the in vitro assessment of insecticide toxicity. A general protocol for a cytotoxicity assay is as follows:

-

Cell Culture: Culture an appropriate insect cell line (e.g., Sf9 from Spodoptera frugiperda) in a suitable growth medium at 27°C.

-

Cell Seeding: Seed the cells into 96-well microplates at a predetermined density and allow them to attach and grow for 24 hours.

-

Compound Preparation: Prepare a stock solution of indoxacarb in a suitable solvent (e.g., DMSO). Make serial dilutions of the stock solution to obtain a range of test concentrations.

-

Treatment: Add the different concentrations of indoxacarb to the wells containing the insect cells. Include a solvent control (DMSO only) and a negative control (medium only).

-

Incubation: Incubate the treated plates for a specified period (e.g., 48 or 72 hours) at 27°C.

-

Viability Assessment: Assess cell viability using a suitable method, such as the MTT assay or a trypan blue exclusion assay.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the solvent control. Determine the IC50 value (the concentration of indoxacarb that causes 50% inhibition of cell growth) by plotting a dose-response curve.

Quantitative Efficacy Data

The efficacy of indoxacarb and its active metabolite, DCJW, has been quantified in various studies. The following table summarizes some of the reported values.

| Compound | Target Organism/System | Parameter | Value | Reference |

| Indoxacarb | Podisus distinctus adults | LC50 | 2.62 g L⁻¹ | [3] |

| Indoxacarb | Podisus distinctus adults | LC90 | 6.11 g L⁻¹ | [3] |

| DCJW | Cockroach DUM neurons | IC50 (Sodium Current Inhibition) | 28 nM | [6][8] |

| Tetrodotoxin (TTX) | Cockroach DUM neurons | IC50 (Sodium Current Inhibition) | ~2.8 nM | [8] |

| Lidocaine | Cockroach DUM neurons | IC50 (Sodium Current Inhibition) | ~30 µM | [8] |

Conclusion

Indoxacarb's development is a prime example of successful rational pesticide design, leading to a product with a novel mode of action and a favorable safety profile. Its reliance on metabolic activation within the target pest is a key innovation for achieving selectivity. The detailed understanding of its interaction with voltage-gated sodium channels continues to inform the development of new and improved insect control agents. The experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers working in the fields of insecticide discovery, neurotoxicology, and pest management.

References

- 1. Synthesis method of indoxacarb intermediate semicarbazone - Eureka | Patsnap [eureka.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. Mechanism of action of sodium channel blocker insecticides (SCBIs) on insect sodium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. von Stein RT et al. (2013), Indoxacarb, Metaflumizone, and Other Sodium Cha... - Paper [echinobase.org]

- 5. mdpi.com [mdpi.com]

- 6. Indoxacarb, an oxadiazine insecticide, blocks insect neuronal sodium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Receptor Site and Mechanism of Action of Sodium Channel Blocker Insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. research.manchester.ac.uk [research.manchester.ac.uk]

Me-Indoxam's Role in Inhibiting Arachidonic Acid Release: A Technical Guide

Introduction

Arachidonic acid (AA) is a polyunsaturated omega-6 fatty acid sequestered within the sn-2 position of cell membrane phospholipids.[1][2] Its release, primarily catalyzed by the phospholipase A2 (PLA2) superfamily of enzymes, is a rate-limiting step in the production of eicosanoids—a group of potent lipid signaling molecules including prostaglandins and leukotrienes.[3][4] These molecules are critical mediators of inflammation, immune responses, and other physiological processes.[5] Secreted phospholipase A2 (sPLA2) enzymes, in particular, play a significant role in propagating inflammatory responses in the extracellular space.[1] Me-indoxam has emerged as a potent and specific inhibitor of sPLA2, making it a valuable tool for researchers studying the intricate pathways of inflammation and a potential lead compound for therapeutic development. This guide provides a detailed technical overview of this compound's mechanism of action, supported by quantitative data, experimental protocols, and visual representations of the underlying biochemical pathways.

Core Mechanism of Action: Inhibition of Secreted Phospholipase A2

This compound functions as a potent, cell-impermeable inhibitor of secreted phospholipase A2 (sPLA2) enzymes.[6][7] Its primary role is to block the catalytic activity of sPLA2s in the extracellular environment.[6] By doing so, it prevents the hydrolysis of phospholipids, which in turn halts the release of arachidonic acid. This upstream inhibition effectively shuts down the entire eicosanoid cascade, preventing the synthesis of downstream pro-inflammatory mediators.

Recent studies highlight that sPLA2s and cytosolic PLA2 (cPLA2) can work in concert to liberate arachidonic acid, suggesting a complex interplay between these enzyme families.[8] this compound's specific targeting of the secreted forms of PLA2 allows for the precise dissection of the role these extracellular enzymes play in inflammatory and disease processes.[6][8]

Signaling Pathway Inhibition

The release of arachidonic acid from the cell membrane is a central event that initiates multiple downstream signaling cascades. This compound intervenes at this critical juncture.

Caption: this compound inhibits sPLA2, preventing arachidonic acid release.

Quantitative Data on Inhibitory Activity

This compound exhibits varying potencies against different isoforms of human secreted phospholipase A2 (sPLA2). This differential activity is crucial for understanding its specific effects in various biological contexts. The inhibitory concentration 50 (IC50) values provide a quantitative measure of its efficacy.

| Target Enzyme/Process | IC50 Value | Cell/System Type | Reference |

| sPLA2 Isoforms | |||

| Human Group IIA (hGIIA) sPLA2 | < 100 nM | In vitro assay | [6][7] |

| Human Group IIE (hGIIE) sPLA2 | < 100 nM | In vitro assay | [6][7] |

| Human Group V (hGV) sPLA2 | < 100 nM | In vitro assay | [6][7] |

| Human Group IB (hGIB) sPLA2 | 200 - 600 nM | In vitro assay | [6][7] |

| Human Group X (hGX) sPLA2 | 200 - 600 nM | In vitro assay | [6][7] |

| Human Group IID, IIF, III, XIIA | > 2 µM | In vitro assay | [6][7] |

| Mouse Group IB (Pla2g1b) | 0.59 µM | In vitro assay | [9] |

| Human Group IB (Pla2g1b) | 1.12 µM | In vitro assay | [9] |

| Downstream Effects | |||

| TNF-α Release (hGX-mediated) | 253 ± 72 nM | Human Lung Macrophages | [6][10] |

| IL-6 Release (hGX-mediated) | 320 ± 87 nM | Human Lung Macrophages | [6][10] |

Note: The data for mouse and human Group IB sPLA2 inhibition was obtained using methyl indoxam, a closely related compound.[9]

Experimental Protocols

The characterization of this compound's inhibitory effects relies on a series of well-defined experimental procedures. Below are detailed methodologies for key assays.

In Vitro sPLA2 Inhibition Assay

This protocol is designed to determine the direct inhibitory effect of this compound on the enzymatic activity of a specific sPLA2 isoform.

-

Objective: To calculate the IC50 value of this compound for a recombinant human sPLA2 isoform.

-

Materials:

-

Recombinant human sPLA2 enzyme (e.g., hGIIA, hGX).

-

Phospholipid substrate vesicles (e.g., 1-palmitoyl-2-[1-¹⁴C]linoleoyl-L-phosphatidylethanolamine).

-

Assay Buffer: Tris-HCl, CaCl₂, and bovine serum albumin (fatty acid-free).

-

This compound stock solution (in DMSO).

-

-

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a microplate, add the sPLA2 enzyme to each well containing the different concentrations of this compound or vehicle control (DMSO).

-

Pre-incubate the enzyme-inhibitor mixture for a specified time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.

-

Initiate the enzymatic reaction by adding the radiolabeled phospholipid substrate vesicles to each well.

-

Incubate the reaction for a defined period (e.g., 60 minutes) at 37°C.

-

Terminate the reaction by adding a stop solution (e.g., a mixture of Dole's reagent).

-

Extract the released radiolabeled free fatty acid (arachidonic acid) using an organic solvent (e.g., heptane).

-

Quantify the radioactivity in the organic phase using liquid scintillation counting.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

-

Cellular Assay for Leukotriene C4 (LTC4) Production

This protocol assesses the ability of this compound to inhibit the production of a key downstream metabolite of arachidonic acid in a cellular context.

-

Objective: To measure the effect of this compound on LTC4 release from stimulated mast cells.

-

Cell Type: Primary human lung mast cells (HLMCs).

-

Materials:

-

HLMCs cultured in an appropriate medium.

-

Stimulating agent: anti-IgE antibody.

-

This compound (0-10 µM).

-

LTC4 ELISA kit.

-

-

Procedure:

-

Plate HLMCs and allow them to adhere.

-

Pre-incubate the cells with various concentrations of this compound (e.g., 0 to 10 µM) for 30 minutes at 37°C.

-

Stimulate the cells by adding anti-IgE antibody to induce degranulation and subsequent LTC4 production.

-

Incubate for an appropriate time (e.g., 30-60 minutes) at 37°C.

-

Collect the cell culture supernatant.

-

Quantify the concentration of LTC4 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

-

Compare LTC4 levels in this compound-treated cells to stimulated, untreated controls to determine the extent of inhibition.

-

Cytokine Release Assay in Human Lung Macrophages

This protocol evaluates the indirect effect of sPLA2 inhibition by this compound on cytokine production mediated by sPLA2 activity.

-

Objective: To determine if this compound can block sPLA2-induced TNF-α and IL-6 release.

-

Cell Type: Human Lung Macrophages (HLM).

-

Materials:

-

HLMs cultured in an appropriate medium.

-

Recombinant human Group X sPLA2 (hGX).

-

This compound.

-

TNF-α and IL-6 ELISA kits.

-

-

Procedure:

-

Prepare solutions of hGX sPLA2 pre-incubated with various concentrations of this compound or vehicle control for 15 minutes at 37°C.[10]

-

Add the hGX/me-indoxam mixtures to the cultured HLMs.

-

Incubate the cells for a period sufficient to induce cytokine production (e.g., 18-24 hours) at 37°C.

-

Collect the cell culture supernatant.

-

Measure the concentrations of TNF-α and IL-6 using specific ELISA kits.

-

Calculate the dose-dependent inhibition of cytokine release by this compound and determine the IC50 values.[10]

-

Visualizing the Experimental Workflow

A typical workflow to assess the efficacy of an sPLA2 inhibitor like this compound involves a multi-step process from initial enzymatic assays to cellular validation.

Caption: Workflow for characterizing this compound's inhibitory effects.

Conclusion

This compound is a highly effective and specific inhibitor of several key isoforms of secreted phospholipase A2. By blocking the enzymatic activity of sPLA2 in the extracellular space, it potently prevents the release of arachidonic acid from membrane phospholipids. This action leads to a significant reduction in the downstream production of pro-inflammatory eicosanoids, such as leukotrienes, and suppresses sPLA2-mediated cytokine release. The quantitative data and detailed protocols presented herein underscore its utility as a precise pharmacological tool for investigating the role of sPLA2 in health and disease. For researchers and drug development professionals, this compound provides a robust platform for exploring the complexities of the arachidonic acid cascade and for validating sPLA2 as a viable therapeutic target for a range of inflammatory disorders.

References

- 1. Synopsis of arachidonic acid metabolism: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Arachidonic acid: Physiological roles and potential health benefits – A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Arachidonic acid metabolism in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The acute inflammatory process, arachidonic acid metabolism and the mode of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. The First Potent Inhibitor of Mammalian Group X Secreted Phospholipase A2: Elucidation of Sites for Enhanced Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The phospholipase A2 inhibitor methyl indoxam suppresses diet-induced obesity and glucose intolerance in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

Initial studies on Me-indoxam's therapeutic potential

An In-depth Technical Guide on the Initial Studies of Me-indoxam's Therapeutic Potential

Introduction

This compound has emerged as a potent, cell-impermeable inhibitor of secreted phospholipase A2 (sPLA2) enzymes, which are critical mediators in the inflammatory cascade.[1] These enzymes are responsible for the liberation of arachidonic acid from cell membranes, the precursor to a wide array of pro-inflammatory eicosanoids. This whitepaper provides a comprehensive overview of the initial preclinical studies on this compound, detailing its mechanism of action, inhibitory potency, and the experimental protocols used in its evaluation. The information presented is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of sPLA2 inhibitors.

Mechanism of Action

The primary mechanism of action for this compound is the direct inhibition of sPLA2 enzymes. X-ray crystallography studies have revealed that this compound binds to the active site of human group X (hGX) sPLA2, a particularly potent isoform involved in arachidonic acid release.[2] By blocking the active site, this compound prevents the hydrolysis of phospholipids, thereby halting the production of arachidonic acid and its downstream inflammatory metabolites, such as leukotrienes and prostaglandins.

Furthermore, studies on the related compound "indoxam" suggest a potential secondary mechanism of action. Indoxam has been shown to suppress endotoxic shock in murine models through a mechanism independent of group IIA sPLA2 inhibition, possibly by blocking the sPLA2 receptor (PLA2R).[3] This blockade of PLA2R function was associated with a reduction in pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[3] While this has not been explicitly demonstrated for this compound, it presents an intriguing avenue for further investigation into its anti-inflammatory effects.

Data Presentation

The inhibitory activity of this compound has been quantified against a panel of human sPLA2 isoforms and in cellular assays. The following tables summarize the key quantitative data from initial studies.

Table 1: In Vitro Inhibitory Activity of this compound against Human sPLA2 Isoforms

| sPLA2 Isoform | IC50 Value |

| hGIIA | < 100 nM |

| hGIIE | < 100 nM |

| hGV | < 100 nM |

| hGIB | 200 - 600 nM |

| hGX | 200 - 600 nM |

| hGIID | > 2 µM |

| hGIIF | > 2 µM |

| hGIII | > 2 µM |

| hGXIIA | > 2 µM |

| Data sourced from MedChemExpress.[1] |

Table 2: Inhibitory Activity of this compound on Cytokine Release in Human Lung Macrophages

| Cytokine | IC50 Value |

| TNF-α | 253 ± 72 nM |

| IL-6 | 320 ± 87 nM |

| Data sourced from MedChemExpress.[1] |

Experimental Protocols

Fluorometric sPLA2 Inhibition Assay

A commonly used method to determine the inhibitory potency of compounds like this compound is a fluorometric assay.[2]

-

Substrate Preparation: Unilamellar vesicles are prepared from 1-hexadecanoyl-2-(10-pyrenedecanoyl)-sn-glycero-3-phosphoglycerol.

-

Assay Principle: In the vesicle form, the pyrene fluorophores are in close proximity, leading to excimer (excited-state dimer) fluorescence emission.

-

Enzymatic Reaction: The sPLA2 enzyme catalyzes the liberation of 10-pyrenedecanoic acid from the vesicles.

-

Signal Detection: The released fatty acid partitions into the aqueous buffer containing albumin. This separation prevents excimer formation and results in monomer fluorescence emission, which is monitored to determine enzyme activity.

-

Inhibition Measurement: The assay is performed in the presence of varying concentrations of the inhibitor (this compound) to determine the IC50 value.

Chemical Synthesis of Indole-Based Inhibitors

The synthesis of indole-based sPLA2 inhibitors like this compound is a multi-step process. A representative synthetic route involves building the indole core from a pyrrole precursor.[2]

-

Ketone Formation: Michael addition of nitromethane to tert-butyl crotonate, followed by deprotection and treatment with thionyl chloride, yields an acyl chloride. This is then added to a benzenesulfonyl-protected pyrrole to form a ketone.

-

Acetal Formation: The ketone is treated with NaOH in methanol, followed by sulfuric acid, to produce a dimethyl acetal.

-

Indole Ring Closure: The acetal undergoes ring closure in the presence of an acid to form the 4-oxyethanol indole.

-

Functionalization: The hydroxyl group is converted to a chloride, followed by protection of the indole nitrogen.

-

Final Modification: The 2-position of the indole is acetylated to yield the desired 2-acetyl indole core, which is a key feature of this compound and its analogs.

Conclusion

The initial studies on this compound have established it as a potent inhibitor of several sPLA2 isoforms, particularly those implicated in inflammatory diseases. Its ability to block the production of arachidonic acid and subsequently reduce the release of pro-inflammatory cytokines in cellular models underscores its therapeutic potential. The well-defined mechanism of action, supported by quantitative in vitro data and detailed experimental protocols, provides a solid foundation for further preclinical and clinical development. Future research should aim to further elucidate the potential dual mechanism of action involving the sPLA2 receptor and to evaluate the in vivo efficacy and pharmacokinetic profile of this compound in relevant animal models of inflammatory disease.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The First Potent Inhibitor of Mammalian Group X Secreted Phospholipase A2: Elucidation of Sites for Enhanced Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Suppression of murine endotoxic shock by sPLA2 inhibitor, indoxam, through group IIA sPLA2-independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Me-indoxam in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Me-indoxam is a potent and cell-impermeable inhibitor of secreted phospholipase A₂ (sPLA₂) enzymes.[1] sPLA₂s are a family of enzymes that play a crucial role in various cellular processes, including inflammation and cancer, by catalyzing the hydrolysis of phospholipids to release arachidonic acid.[2] Arachidonic acid is a precursor for the synthesis of eicosanoids, such as prostaglandins and leukotrienes, which are potent inflammatory mediators.[3] By inhibiting sPLA₂, this compound blocks the initial step in the arachidonic acid cascade, thereby reducing the production of these pro-inflammatory molecules.[4][5] These application notes provide detailed protocols for the use of this compound in cell culture to investigate its anti-inflammatory, anti-proliferative, and pro-apoptotic effects.

Mechanism of Action: sPLA₂ Inhibition and the Arachidonic Acid Cascade

Secreted phospholipase A₂ (sPLA₂) is typically secreted into the extracellular space where it hydrolyzes phospholipids in the cell membrane.[1] This enzymatic activity releases arachidonic acid, which is then metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce prostaglandins and leukotrienes, respectively. These molecules are key mediators of inflammation. This compound, as a cell-impermeable inhibitor, acts on the extracellular sPLA₂ to prevent the liberation of arachidonic acid.

Quantitative Data Summary

The inhibitory potency of this compound varies across different sPLA₂ isoforms. The following table summarizes the known half-maximal inhibitory concentrations (IC₅₀).

| Target Isoform | IC₅₀ (nM) | Reference Cell/Assay |

| hGIIA, hGIIE, hGV | < 100 | In vitro assays |

| hGIB, hGX | 200 - 600 | In vitro assays |

| hGIID, hGIIF, hGIII, hGXIIA | > 2000 | In vitro assays |

| hGX-mediated TNF-α release | 253 ± 72 | Human Lung Macrophages |

| hGX-mediated IL-6 release | 320 ± 87 | Human Lung Macrophages |

This data is derived from in vitro enzymatic assays and specific primary cell-based assays.[1] Researchers should determine the optimal concentration for their specific cell line and experimental conditions.

The following table provides a template for researchers to record their own experimental data for the anti-proliferative effects of this compound.

| Cell Line | Treatment Duration (hours) | IC₅₀ (µM) for Cell Viability |

| e.g., PC-3 | e.g., 48 | User-determined |

| e.g., A549 | e.g., 72 | User-determined |

| e.g., MCF-7 | e.g., 72 | User-determined |

Experimental Protocols

Reconstitution and Storage of this compound

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Protocol:

-

Before opening, centrifuge the vial of this compound powder to ensure all the powder is at the bottom.

-

Based on the desired stock solution concentration (e.g., 10 mM), calculate the required volume of DMSO. A molarity calculator can be a useful tool for this.

-

Aseptically add the calculated volume of DMSO to the vial to reconstitute the this compound powder.

-

Vortex briefly to ensure complete dissolution.

-

Aliquot the stock solution into sterile microcentrifuge tubes for single-use to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for up to one month or at -80°C for up to six months.

Determining the Optimal Working Concentration (Cytotoxicity Assay)

It is crucial to determine the concentration range of this compound that is effective for sPLA₂ inhibition without causing significant cytotoxicity in the cell line of interest. An MTT or similar cell viability assay is recommended.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

96-well clear-bottom tissue culture plates

-

This compound stock solution

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent toxicity.[6] Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.

-

Remove the overnight medium from the cells and replace it with the medium containing the different concentrations of this compound.

-

Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).

-

Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Add the solubilization buffer to each well and incubate until the formazan crystals are fully dissolved.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Assessing Anti-inflammatory Effects (PGE₂ Release Assay)

This protocol measures the downstream effect of sPLA₂ inhibition by quantifying the release of Prostaglandin E₂ (PGE₂), a key inflammatory mediator.

Materials:

-

Cell line of interest (e.g., RAW 264.7 macrophages)

-

Complete cell culture medium

-

24-well tissue culture plates

-

Lipopolysaccharide (LPS) or other inflammatory stimulus

-

This compound stock solution

-

PGE₂ ELISA kit

-

Microplate reader

Protocol:

-

Seed cells in a 24-well plate and grow to 80-90% confluency.

-

Pre-treat the cells with various non-toxic concentrations of this compound (determined from the cytotoxicity assay) for 1-2 hours.

-

Stimulate the cells with an inflammatory agent, such as LPS (e.g., 1 µg/mL), for a specified time (e.g., 24 hours). Include appropriate controls: untreated cells, cells treated with LPS only, and cells treated with this compound only.

-

After incubation, collect the cell culture supernatant.

-

Centrifuge the supernatant to remove any cellular debris.

-

Measure the concentration of PGE₂ in the supernatant using a commercially available PGE₂ ELISA kit, following the manufacturer's instructions.[3][7][8]

-

Analyze the data to determine the dose-dependent inhibition of PGE₂ release by this compound.

Evaluating Anti-proliferative Effects (Cell Viability/Proliferation Assay)

This protocol is to assess the effect of this compound on the proliferation of cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well tissue culture plates

-

This compound stock solution

-

Cell viability reagent (e.g., MTT, XTT, or resazurin-based)

-

Microplate reader

Protocol:

-

Follow steps 1-4 of the "Determining the Optimal Working Concentration" protocol.

-

At the end of the incubation period (e.g., 24, 48, or 72 hours), add the chosen cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for colorimetric or fluorometric conversion by viable cells.

-

Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

-

Calculate the percentage of cell proliferation inhibition for each concentration relative to the vehicle control and determine the IC₅₀ value.

Investigating Apoptosis Induction (Annexin V Assay)

This protocol uses Annexin V staining and flow cytometry to detect and quantify apoptosis induced by this compound.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

6-well tissue culture plates

-

This compound stock solution

-

Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with this compound at concentrations around the determined IC₅₀ value for a specified time (e.g., 24 or 48 hours). Include an untreated control and a positive control for apoptosis (e.g., staurosporine).

-

Harvest the cells, including both adherent and floating cells.

-

Wash the cells with cold PBS.

-

Resuspend the cells in the 1X Binding Buffer provided in the apoptosis detection kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[1][9]

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry within one hour.[9] Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibition of cell proliferation and induction of apoptosis by CDDO-Me in pancreatic cancer cells is ROS-dependent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Suppression of Tumor Growth and Cell Migration by Indole-Based Benzenesulfonamides and Their Synergistic Effects in Combination with Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A quantitative analysis of modulations occurring in cellular c-myc protein content, %S phase and growth balance under growth-inhibitory conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubcompare.ai [pubcompare.ai]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for Me-indoxam in In Vivo Animal Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Me-indoxam, also known as methyl indoxam, is a potent, cell-impermeable inhibitor of secreted phospholipase A2 (sPLA2) enzymes, with particular efficacy against the group X isoform (hGX sPLA2).[1] By blocking the activity of sPLA2, this compound inhibits the initial step of the arachidonic acid cascade, preventing the release of arachidonic acid from membrane phospholipids. This, in turn, reduces the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.[2] These characteristics make this compound a valuable tool for investigating the role of sPLA2 in various physiological and pathological processes, particularly in inflammatory diseases, and a potential therapeutic agent. This document provides detailed application notes and protocols for the use of this compound in in vivo animal studies, based on available preclinical research.

Mechanism of Action: sPLA2 and the Arachidonic Acid Pathway

Secreted phospholipase A2 enzymes play a critical role in initiating the inflammatory response. Upon activation by inflammatory stimuli, sPLA2 translocates to the cell membrane and hydrolyzes phospholipids, releasing arachidonic acid. This free arachidonic acid is then metabolized by two major enzymatic pathways: the cyclooxygenase (COX) pathway, which produces prostaglandins and thromboxanes, and the lipoxygenase (LOX) pathway, which generates leukotrienes. These eicosanoids are potent lipid mediators that contribute to the cardinal signs of inflammation, including edema, pain, and cellular infiltration. This compound exerts its anti-inflammatory effects by directly inhibiting sPLA2, thereby preventing the liberation of arachidonic acid and the subsequent production of these pro-inflammatory molecules.[2]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and the closely related indole-based sPLA2 inhibitor, varespladib (LY315920), in in vivo animal studies.

Table 1: this compound In Vivo Dosage and Administration

| Animal Model | Compound | Dosage Range | Administration Route | Vehicle/Formulation | Study Focus | Reference |

| C57BL/6 Mice | Methyl indoxam | 25, 50, 90 mg/kg/day | Oral (dietary supplement) | Blended into a high-fat/high-carbohydrate diet. | Diet-induced obesity and glucose intolerance | [2][3][4] |

| CD-1 Mice | Methyl indoxam | 30 mg/kg | Oral gavage | 0.9% (w/v) carboxymethyl cellulose, 9% (v/v) PEG-400, 0.05% (v/v) Tween-80 in H₂O | Pharmacokinetics | [5] |

| CD-1 Mice | Methyl indoxam | 3 mg/kg | Intravenous (i.v.) | 30% (v/v) PEG-400, 5% (v/v) ethanol in H₂O | Pharmacokinetics | [5] |

Table 2: Varespladib (LY315920) In Vivo Dosage and Administration (for comparative purposes)

| Animal Model | Compound | Dosage Range | Administration Route | Study Focus | Reference |

| Rats | Varespladib | 4 - 8 mg/kg | Intravenous (i.v.) | Snake envenomation | [6][7] |

| Rats | Varespladib | 0.5 mg/kg | Intraperitoneal (i.p.) | Snake envenomation | [7][8] |

| Mice | Varespladib | 10 mg/kg | Intravenous (i.v.) or Oral | Snake envenomation | [7] |

| Mice | Varespladib | 16 mg/kg | Not specified | Not specified | [9] |

| Rats | sPLA2 Inhibitor | 1, 5, 10 mg/kg/day | Oral | Antigen-induced arthritis | [10] |

Experimental Protocols

Protocol 1: Oral Administration of this compound in a Diet-Induced Obesity Mouse Model

This protocol is based on a study investigating the effect of methyl indoxam on diet-induced obesity and glucose intolerance in C57BL/6 mice.[2][3][4]

1. Animal Model:

-

Species: Mouse

-

Strain: C57BL/6

-

Sex: Male

-

Age: Age-matched

2. Materials:

-

This compound (methyl indoxam)

-

High-fat/high-carbohydrate diabetogenic diet

-

Standard chow

-

Equipment for measuring body weight and blood glucose

3. Experimental Procedure:

-

Acclimatization: Acclimate mice to the housing conditions for at least one week before the start of the experiment.

-

Group Allocation: Randomly assign mice to different treatment groups (e.g., control group receiving the diabetogenic diet without this compound, and experimental groups receiving the diet supplemented with 25, 50, or 90 mg/kg/day of this compound).

-

Diet Preparation:

-

Calculate the required amount of this compound based on the average daily food consumption of the mice (approximately 2.5-3 g per day).

-

Thoroughly blend the calculated amount of this compound into the high-fat/high-carbohydrate diet to achieve the desired final concentrations.

-

-

Administration: Provide the respective diets to the mice ad libitum for the duration of the study (e.g., 10 weeks).

-

Monitoring and Data Collection:

-

Monitor body weight regularly (e.g., weekly).

-

Measure fasting plasma glucose levels at specified time points.

-

Perform glucose tolerance tests as required by the study design.

-

At the end of the study, collect blood and tissue samples for further analysis (e.g., plasma lysophospholipid levels).

-

Protocol 2: Pharmacokinetic Study of this compound in Mice

This protocol is adapted from a study that determined the bioavailability of methyl indoxam in CD-1 mice.[5]

1. Animal Model:

-

Species: Mouse

-

Strain: CD-1

-

Sex: Male

2. Materials:

-

This compound (methyl indoxam)

-

For Oral Gavage: 0.9% (w/v) carboxymethyl cellulose, 9% (v/v) PEG-400, 0.05% (v/v) Tween-80 in water.

-

For Intravenous Injection: 30% (v/v) PEG-400, 5% (v/v) ethanol in water.

-

Oral gavage needles

-

Syringes and needles for intravenous injection

-

Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes)

3. Experimental Procedure:

-

Acclimatization: Acclimate mice to the housing conditions for at least one week.

-

Fasting: Fast mice overnight before drug administration.

-

Group Allocation: Divide mice into two groups for oral and intravenous administration.

-

Dose Preparation:

-

Oral Formulation (for a 30 mg/kg dose): Prepare a suspension of this compound in the vehicle (0.9% carboxymethyl cellulose, 9% PEG-400, 0.05% Tween-80 in water). Sonicate the suspension in a warming bath for 30 minutes and keep it mixed during dosing.

-

Intravenous Formulation (for a 3 mg/kg dose): Prepare a solution of this compound in the vehicle (30% PEG-400, 5% ethanol in water) ensuring the compound is fully dissolved.

-

-

Administration:

-

Oral Gavage: Administer the prepared suspension to the mice at a volume appropriate for their body weight.

-

Intravenous Injection: Administer the prepared solution via a suitable vein (e.g., tail vein) at a volume appropriate for their body weight.

-

-

Blood Sampling: Collect blood samples at predetermined time points post-administration (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 24 hours).

-

Sample Processing and Analysis:

-

Process the blood samples to obtain plasma.

-

Analyze the plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).

-

-

Data Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and bioavailability. The oral bioavailability of methyl indoxam in mice was reported to be 12.77%.[5]

Experimental Workflow Diagram

Concluding Remarks

This compound is a promising research tool for elucidating the role of sPLA2 in health and disease. The provided protocols and data offer a starting point for designing in vivo studies. It is crucial to note that the optimal dosage, administration route, and vehicle may vary depending on the specific animal model, the intended biological endpoint, and the physicochemical properties of the formulated compound. Therefore, pilot studies are highly recommended to determine the most appropriate experimental conditions. As with any in vivo research, all animal procedures must be conducted in accordance with institutional guidelines and approved by the relevant animal care and use committee.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The phospholipase A(2) inhibitor methyl indoxam suppresses diet-induced obesity and glucose intolerance in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Varespladib (LY315920) Appears to Be a Potent, Broad-Spectrum, Inhibitor of Snake Venom Phospholipase A2 and a Possible Pre-Referral Treatment for Envenomation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparative efficacy of a secretory phospholipase A2 inhibitor with conventional anti-inflammatory agents in a rat model of antigen-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The phospholipase A2 inhibitor methyl indoxam suppresses diet-induced obesity and glucose intolerance in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Varespladib in the Treatment of Snakebite Envenoming: Development History and Preclinical Evidence Supporting Advancement to Clinical Trials in Patients Bitten by Venomous Snakes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Secretory Phospholipase A2 Enzymes as Pharmacological Targets for Treatment of Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Comparative efficacy of a secretory phospholipase A2 inhibitor with conventional anti-inflammatory agents in a rat model of antigen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Me-indoxam Stock Solution Preparation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the preparation of Me-indoxam stock solutions for use in various research applications. This compound is a potent inhibitor of secreted phospholipase A2 (sPLA2), a key enzyme in inflammatory pathways. Proper preparation of stock solutions is critical for accurate and reproducible experimental results. These application notes include information on the chemical properties of this compound, recommended solvents, detailed procedures for dissolution, and guidelines for storage and stability.

Introduction to this compound

This compound is an indole-derived synthetic inhibitor of secreted phospholipase A2 (sPLA2).[1] sPLA2 enzymes play a crucial role in the inflammatory process by catalyzing the hydrolysis of phospholipids at the sn-2 position, leading to the release of arachidonic acid and lysophospholipids. These molecules are precursors to a wide range of pro-inflammatory mediators, including prostaglandins and leukotrienes. By inhibiting sPLA2, this compound effectively blocks the production of these inflammatory mediators, making it a valuable tool for studying inflammatory diseases and related signaling pathways. Due to its mechanism of action, this compound is widely used in pharmacological research to investigate the roles of sPLA2 in various physiological and pathological processes.

Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₆H₂₂N₂O₅ | [1] |

| Molecular Weight | 442.5 g/mol | [1] |

| Appearance | White to off-white powder | |

| Water Solubility | Limited | [1] |

| Organic Solvent Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | [1] |

Quantitative Solubility Data

| Solvent | Reported/Estimated Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | ≥ 8 mg/mL | [2] |

| Ethanol (EtOH) | ≥ 3 mg/mL (with gentle warming) | [2] |

| Methanol (MeOH) | Sparingly soluble | |

| Acetonitrile (ACN) | Sparingly soluble |

Note: The solubility of Varespladib, a similar sPLA2 inhibitor, is provided as a reference.[2]

Experimental Protocols

Materials and Equipment

-

This compound powder

-

Dimethyl Sulfoxide (DMSO), anhydrous, cell culture grade

-

Sterile, conical-bottom polypropylene or glass vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile, filtered pipette tips

-

Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This is a common concentration for a primary stock solution that can be further diluted for various experimental applications.

-

Preparation:

-

Bring the this compound powder and anhydrous DMSO to room temperature before use.

-

Perform all steps in a clean, dry environment, such as a laminar flow hood, to maintain sterility.

-

-

Weighing this compound:

-

Tare a sterile, conical-bottom vial on a calibrated analytical balance.

-

Carefully weigh the desired amount of this compound powder into the vial. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.425 mg of this compound (Molecular Weight = 442.5 g/mol ).

-

-

Dissolution:

-

Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For a 10 mM stock, add 1 mL of DMSO for every 4.425 mg of this compound.

-

Cap the vial tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid in dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.

-

-

Aliquoting and Storage:

-

Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

-

Preparation of Working Solutions

For cell-based assays, the DMSO stock solution must be diluted in an aqueous buffer or cell culture medium to the final desired concentration. It is crucial to keep the final concentration of DMSO in the working solution low (typically below 0.5%, and ideally below 0.1%) to avoid solvent-induced cytotoxicity.

-

Serial Dilution: It is recommended to perform serial dilutions of the high-concentration DMSO stock solution in DMSO before the final dilution into the aqueous medium. This gradual dilution helps to prevent precipitation of the compound.

-

Final Dilution: Add the diluted DMSO stock solution to the cell culture medium or buffer and mix immediately and thoroughly.

-

Control: Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the culture medium without the inhibitor.

Visualization of Protocols and Pathways

Experimental Workflow for Stock Solution Preparation

Caption: Workflow for preparing this compound stock solution.

sPLA2 Signaling Pathway and Inhibition by this compound

Caption: Inhibition of the sPLA2 signaling pathway by this compound.

References

Application of Indomethacin in Inflammation Research

Disclaimer: Initial searches for "Me-indoxam" did not yield specific results for a compound with that name in the context of inflammation research. It is possible that this is a typographical error. This document will focus on Indomethacin , a well-characterized non-steroidal anti-inflammatory drug (NSAID), which is extensively used in inflammation research and may be the intended subject of the query.

Introduction

Indomethacin is a potent non-steroidal anti-inflammatory drug (NSAID) that has been a cornerstone in inflammation research for decades.[1] It is an indole-acetic acid derivative that exhibits anti-inflammatory, analgesic, and antipyretic properties.[1][2] Its primary mechanism of action is the non-selective inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[2][3] Due to its well-understood mechanism and proven efficacy in various inflammatory models, indomethacin is frequently used as a reference compound in the development and characterization of new anti-inflammatory agents. This application note provides a comprehensive overview of the use of indomethacin in inflammation research, including its mechanism of action, protocols for in vitro and in vivo experiments, and key quantitative data.

Mechanism of Action

Indomethacin's principal anti-inflammatory effect is mediated through the inhibition of both COX-1 and COX-2 enzymes.[3] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins.[2] By blocking this pathway, indomethacin reduces the production of prostaglandins like PGE2, which are pivotal in mediating vasodilation, increased vascular permeability, and pain sensitization during an inflammatory response.[2][3]

Recent studies have also elucidated cyclooxygenase-independent effects of indomethacin. Notably, it has been shown to inhibit the activation of the NLRP3 inflammasome, a multiprotein complex that plays a crucial role in the innate immune response by activating caspase-1 and processing pro-inflammatory cytokines like interleukin-1β (IL-1β) and IL-18.[4][5] This inhibition of the NLRP3 inflammasome pathway presents another dimension to indomethacin's anti-inflammatory properties.[5]

Quantitative Data

The following tables summarize the inhibitory concentrations and efficacy of indomethacin in various assays.

Table 1: In Vitro Inhibitory Activity of Indomethacin

| Target | Assay System | IC50 Value | Reference |

| COX-1 | Enzyme Assay | 18 nM | [6] |

| COX-2 | Enzyme Assay | 26 nM | [6] |

| PGE2 Release | IL-1α-induced human synovial cells | 5.5 ± 0.1 nM | [7] |

| PGE2 Release | LPS-induced RAW 264.7 cells | 2.8 µM | [8] |

| TNF-α Release | LPS-induced RAW 264.7 cells | 143.7 µM | [8] |

| Nitric Oxide (NO) Release | LPS-induced RAW 264.7 cells | 56.8 µM | [8] |

| IFN-β Expression | HT-DNA-stimulated L929 cells | 26.21 µM | [9] |

Table 2: In Vivo Efficacy of Indomethacin

| Animal Model | Species | Indomethacin Dose | Efficacy | Reference |

| Carrageenan-induced Paw Edema | Rat | 10 mg/kg | 87.3% inhibition of edema | [10] |

| Dextran-induced Paw Edema | Rat | 10 mg/kg | 91.5% inhibition of edema | [10] |

| Freund's Adjuvant-induced Arthritis | Rat | 1 mg/kg | 29% inhibition of chronic inflammation | [10] |

| CFA-induced Arthritis | Rat | 1 mg/kg (twice daily) | 14 ± 2% inhibition of long-term edema | [11] |

Signaling Pathways and Experimental Workflows

Caption: Mechanism of action of Indomethacin via COX inhibition.

Caption: Indomethacin's inhibitory effect on the NLRP3 inflammasome pathway.

Caption: Experimental workflow for in vivo anti-inflammatory testing.

Experimental Protocols

Protocol 1: In Vitro Inhibition of Cytokine Production in Macrophages

This protocol describes the use of indomethacin to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated murine macrophage cell line, RAW 264.7.

Materials:

-

RAW 264.7 cells

-

DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin

-

Indomethacin (stock solution in DMSO)

-

LPS (from E. coli O111:B4)

-

Phosphate Buffered Saline (PBS)

-

96-well cell culture plates

-

ELISA kits for TNF-α, IL-6, and PGE2

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete DMEM. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell adherence.

-

Indomethacin Treatment: Prepare serial dilutions of indomethacin in complete DMEM. The final concentrations may range from 0.1 µM to 100 µM.[12] The final DMSO concentration should be kept below 0.1% to avoid toxicity. Remove the old media from the cells and add 100 µL of media containing the different concentrations of indomethacin or vehicle (DMSO) control. Pre-incubate for 1-2 hours.

-

LPS Stimulation: Add 10 µL of LPS solution to each well to a final concentration of 1 µg/mL to induce an inflammatory response. Do not add LPS to the negative control wells.

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant for cytokine analysis.

-

Cytokine Measurement: Quantify the concentration of TNF-α, IL-6, and PGE2 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of inhibition of each cytokine for each indomethacin concentration relative to the vehicle-treated, LPS-stimulated control. Determine the IC50 value using non-linear regression analysis.

Protocol 2: In Vivo Carrageenan-Induced Paw Edema in Rats

This protocol is a classic model of acute inflammation used to evaluate the anti-inflammatory effects of compounds like indomethacin.[13][14]

Materials:

-

Male Wistar or Sprague-Dawley rats (180-220 g)

-

Indomethacin

-

1% Carrageenan solution in sterile saline

-

Vehicle (e.g., 0.5% carboxymethylcellulose or 3% calcium carbonate solution)

-

Plethysmometer

-

Syringes and needles for intraperitoneal (i.p.) and intraplantar (i.pl.) injections

Procedure:

-

Acclimatization: House the animals for at least one week before the experiment with free access to food and water.

-

Grouping: Divide the animals into groups (n=6-8 per group), including a vehicle control group, a positive control group (Indomethacin), and any test article groups.

-

Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the basal volume.

-

Drug Administration: Administer indomethacin (e.g., 5-10 mg/kg) or the vehicle intraperitoneally (i.p.) 30-60 minutes before the carrageenan injection.[13][14]

-